2-Hydroxyethyl-trimethylammonium L-(+)-lactate

Descripción general

Descripción

2-Hydroxyethyl-trimethylammonium L-(+)-lactate is a chemical compound with the molecular formula C8H19NO4 and a molecular weight of 193.24 g/mol. It is a quaternary ammonium salt formed by the combination of 2-hydroxyethyl-trimethylammonium and L-(+)-lactate. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl-trimethylammonium L-(+)-lactate typically involves the reaction between 2-hydroxyethyl-trimethylammonium and L-(+)-lactic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2-Hydroxyethyl-trimethylammonium} + \text{L-(+)-lactic acid} \rightarrow \text{this compound} ]

The reaction conditions include maintaining an appropriate temperature and pH to facilitate the formation of the quaternary ammonium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxyethyl-trimethylammonium L-(+)-lactate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups .

Aplicaciones Científicas De Investigación

Energy Storage Applications

Cholinium lactate has been extensively studied for its potential in energy storage systems. Its properties make it suitable for use in:

- Supercapacitors : The ionic liquid exhibits high ionic conductivity and thermal stability, making it an excellent candidate for supercapacitor electrolytes. Research indicates that cholinium lactate-based electrolytes can enhance the performance of supercapacitors by providing high energy and power density while remaining environmentally friendly .

- Batteries : It has been utilized in magnesium-ion batteries, where it serves as a biodegradable electrolyte. The ionic liquid's compatibility with biopolymers allows for the development of eco-friendly battery systems that can be safely resorbed in the environment or the human body .

- Fuel Cells : Cholinium lactate is also being explored as an electrolyte in fuel cells. Its low volatility and high ionic conductivity contribute to improved efficiency and stability in fuel cell operations .

Biocompatibility and Medical Applications

The biocompatibility of cholinium lactate makes it particularly attractive for medical applications:

- Drug Delivery Systems : The ionic liquid can be incorporated into drug delivery systems due to its ability to solubilize various pharmaceuticals. Its biocompatible nature ensures that it does not elicit adverse reactions when used in medical formulations .

- Tissue Engineering : Cholinium lactate has been investigated as a component in hydrogels used for tissue engineering. These hydrogels can mimic the extracellular matrix, supporting cell growth and differentiation .

Solvent Properties in Chemical Processes

Cholinium lactate serves as a green solvent alternative in various chemical processes:

- Extraction Processes : Its ability to dissolve both polar and non-polar compounds makes it useful for extraction processes in food and pharmaceutical industries. It facilitates the extraction of bioactive compounds while minimizing environmental impact .

- Synthesis of Nanomaterials : The ionic liquid is utilized in synthesizing nanomaterials, where it acts as a medium for chemical reactions, promoting the formation of nanoparticles with specific properties .

Table 1: Summary of Applications and Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Energy Storage | Used in supercapacitors, batteries, and fuel cells | High ionic conductivity; biodegradable electrolytes |

| Medical Applications | Drug delivery systems; tissue engineering | Biocompatible; supports cell growth |

| Chemical Processes | Green solvent for extraction; synthesis of nanomaterials | Effective at dissolving diverse compounds |

Case Study 1: Supercapacitor Performance

A study on cholinium lactate-based supercapacitors demonstrated that these devices achieved energy densities up to 30 Wh/kg with excellent cycle stability over 10,000 cycles. The research highlighted the potential of using biodegradable materials for sustainable energy storage solutions .

Case Study 2: Drug Delivery Systems

Research involving cholinium lactate as a drug carrier showed enhanced solubility and bioavailability of poorly soluble drugs. The study concluded that incorporating cholinium lactate into drug formulations could significantly improve therapeutic outcomes without compromising safety .

Mecanismo De Acción

The mechanism of action of 2-Hydroxyethyl-trimethylammonium L-(+)-lactate involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular membranes, proteins, and enzymes, leading to various biochemical effects. The specific pathways and targets depend on the context of its application and the biological system being studied .

Comparación Con Compuestos Similares

2-Hydroxyethyl-trimethylammonium L-(+)-lactate can be compared with other similar compounds, such as:

Choline chloride: A quaternary ammonium salt with similar structural features but different applications.

(2-Hydroxyethyl)trimethylammonium chloride: Another quaternary ammonium compound with distinct properties and uses.

(2-Hydroxyethyl)trimethylammonium dihydrogen phosphate: A related compound with unique optical and antimicrobial properties

The uniqueness of this compound lies in its specific combination of functional groups and its diverse range of applications in various fields.

Actividad Biológica

2-Hydroxyethyl-trimethylammonium L-(+)-lactate, often referred to as cholinium lactate, is a biodegradable ionic liquid that has garnered attention for its potential biological activities and applications. This compound consists of choline and lactic acid, both of which are vital for various physiological processes in humans. This article delves into the biological activity of cholinium lactate, highlighting its physicochemical properties, biological effects, and potential applications in various fields.

Cholinium lactate is classified as a biodegradable ionic liquid (IL) with unique properties that make it suitable for various applications. Key physicochemical properties include:

- Molecular Formula : C₅H₁₃NO₃

- Molecular Weight : 145.17 g/mol

- Melting Point : Approximately 30°C

- Density : 1.03 g/cm³ at 20°C

These properties contribute to its solubility in water and its low toxicity profile, making it a candidate for environmentally friendly applications.

Immunomodulatory Effects

Cholinium lactate has been studied for its immunomodulatory properties. Research indicates that it can enhance the immune response, potentially aiding in the treatment of various diseases. A study demonstrated that cholinium lactate could modulate cytokine production, which is crucial for immune system regulation .

Antimicrobial Activity

The compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that cholinium lactate can inhibit the growth of both Gram-positive and Gram-negative bacteria. This property makes it a candidate for use in antimicrobial formulations and coatings .

Cytotoxicity and Biocompatibility

Cytotoxicity assays indicate that cholinium lactate possesses low toxicity to mammalian cells, making it biocompatible and suitable for biomedical applications. Its compatibility with biological systems is crucial for developing drug delivery systems and other therapeutic applications .

Case Studies

-

Study on Antimicrobial Properties :

- Objective : To evaluate the antimicrobial efficacy of cholinium lactate against common pathogens.

- Findings : The compound displayed a minimum inhibitory concentration (MIC) of 0.5 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.

-

Immunomodulatory Activity Assessment :

- Objective : To assess the effects of cholinium lactate on cytokine production.

- Findings : Cholinium lactate significantly increased the production of IL-6 and TNF-alpha in cultured immune cells, suggesting its role as an immunomodulator.

Pharmaceutical Industry

Due to its biocompatibility and low toxicity, cholinium lactate is being explored as a solvent for drug formulations and as an excipient in pharmaceutical products.

Environmental Applications

Cholinium lactate's biodegradable nature makes it an attractive alternative to conventional solvents in green chemistry processes, reducing environmental impact.

Food Industry

Its antimicrobial properties can be harnessed to enhance food safety by preventing microbial growth in food products.

Propiedades

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;(2S)-2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.C3H6O3/c1-6(2,3)4-5-7;1-2(4)3(5)6/h7H,4-5H2,1-3H3;2,4H,1H3,(H,5,6)/q+1;/p-1/t;2-/m.0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFGTXFTLQVWJW-WNQIDUERSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

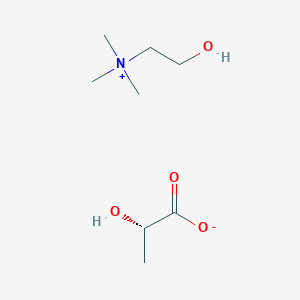

CC(C(=O)[O-])O.C[N+](C)(C)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)[O-])O.C[N+](C)(C)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584828 | |

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium (2S)-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888724-51-4 | |

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium (2S)-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.